Methyl 3-chloro-4-fluoro-5-methylbenzoate
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Overview
Description
Methyl 3-chloro-4-fluoro-5-methylbenzoate is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-4-fluoro-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-4-fluoro-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-fluoro-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is used for oxidation reactions.
Major Products Formed
Substitution: Depending on the nucleophile, products such as 3-methoxy-4-fluoro-5-methylbenzoate can be formed.
Reduction: The major product is 3-chloro-4-fluoro-5-methylbenzyl alcohol.
Oxidation: The major product is 3-chloro-4-fluoro-5-methylbenzoic acid.
Scientific Research Applications
Methyl 3-chloro-4-fluoro-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: It is used in the manufacture of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-fluoro-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-5-fluoro-4-methylbenzoate
- Methyl 3-chloro-4-fluoro-5-methylbenzoate
Uniqueness
This compound is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8ClFO2 |
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Molecular Weight |
202.61 g/mol |
IUPAC Name |
methyl 3-chloro-4-fluoro-5-methylbenzoate |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 |
InChI Key |
AVTWVHYRAGIHJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)Cl)C(=O)OC |
Origin of Product |
United States |
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